(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,5-dichlorothiophene-3-carboxamide
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Description
This compound is a complex organic molecule that contains several functional groups, including an allyl group, a sulfamoyl group, a benzo[d]thiazol-2(3H)-ylidene group, and a dichlorothiophene-3-carboxamide group . These functional groups suggest that this compound may have interesting chemical properties and potential applications in fields such as medicinal chemistry .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds, such as 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives, have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of conjugated π electron systems due to the presence of the benzo[d]thiazol-2(3H)-ylidene group and the allyl group. These conjugated systems can result in a stable structure due to efficient intermolecular π–π overlap .Scientific Research Applications
Chemosensor Development for Cyanide Anions
A study by Wang et al. (2015) synthesized coumarin benzothiazole derivatives and explored their potential as chemosensors for cyanide anions. The research demonstrated the compounds' ability to detect cyanide ions through a color change observable by the naked eye, indicating the utility of such structures in environmental and biological monitoring applications (Wang et al., 2015).
Antimicrobial and Anticancer Activities
Research conducted by Talupur et al. (2021) focused on synthesizing and characterizing derivatives with the potential for antimicrobial evaluation and molecular docking studies. These studies contribute to understanding how such compounds can be utilized in developing new antimicrobial agents (Talupur et al., 2021).
Another study by Yılmaz et al. (2015) synthesized indapamide derivatives showing proapoptotic activity against melanoma cell lines. This indicates the compound's potential as a scaffold for developing anticancer agents (Yılmaz et al., 2015).
Structural and Physicochemical Characterization
Aktan et al. (2017) synthesized carboxamides and their Cu(II) and Zn(II) complexes, which were characterized and tested for antibacterial activities against E. coli. This study showcases the structural versatility of such compounds and their applications in developing new antibacterial agents (Aktan et al., 2017).
Properties
IUPAC Name |
2,5-dichloro-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3O3S3/c1-2-5-20-10-4-3-8(26(18,22)23)6-11(10)24-15(20)19-14(21)9-7-12(16)25-13(9)17/h2-4,6-7H,1,5H2,(H2,18,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBBIPCEIGHCAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=C(SC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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